molecular formula C10H18ClN5O2 B6324077 {5-[(4-methylpiperidin-1-yl)methyl]-1{H}-tetrazol-1-yl}acetic acid CAS No. 1211452-25-3

{5-[(4-methylpiperidin-1-yl)methyl]-1{H}-tetrazol-1-yl}acetic acid

Cat. No.: B6324077
CAS No.: 1211452-25-3
M. Wt: 275.73 g/mol
InChI Key: BXOATJZYCWZXNP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

{5-[(4-Methylpiperidin-1-yl)methyl]-1H-tetrazol-1-yl}acetic acid (CAS: 924858-68-4) is a tetrazole-based compound with the molecular formula C₁₀H₁₇N₅O₂ and a molecular weight of 239.28 g/mol . Structurally, it features a tetrazole ring substituted at the 1-position with an acetic acid moiety and at the 5-position with a 4-methylpiperidinylmethyl group.

Properties

IUPAC Name

2-[5-[(4-methylpiperidin-1-yl)methyl]tetrazol-1-yl]acetic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17N5O2.ClH/c1-8-2-4-14(5-3-8)6-9-11-12-13-15(9)7-10(16)17;/h8H,2-7H2,1H3,(H,16,17);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXOATJZYCWZXNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)CC2=NN=NN2CC(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Tetrazole Ring Formation

The synthesis begins with the preparation of the 1H-tetrazole-5-yl backbone. Aryl amines react with sodium azide (NaN₃) and triethyl orthoformate (TEOF) in acetic acid under reflux to form 1-aryl-1H-tetrazoles. For example, 1-phenyl-1H-tetrazole is synthesized from aniline, NaN₃, and TEOF at 100°C for 12 hours, achieving yields of 68–75%. This step leverages the Huisgen cycloaddition mechanism, where nitriles and azides form tetrazole rings under thermal or catalytic conditions.

Piperidine Alkylation

The tetrazole intermediate undergoes alkylation with 4-methylpiperidine. In a representative procedure, 2-chloro-1-(1-aryl-1H-tetrazol-5-yl)ethanone reacts with 4-methylpiperidine in acetonitrile at room temperature for 6 hours. Triethylamine (TEA) is added as a base to scavenge HCl, facilitating nucleophilic substitution at the chloroacetyl group. The reaction typically achieves 60–72% yield after purification via silica gel chromatography.

Acetic Acid Functionalization

The final step introduces the acetic acid moiety through hydrolysis or carboxylation. In one protocol, the alkylated intermediate is treated with aqueous NaOH (2M) at 80°C for 4 hours, followed by acidification with HCl to precipitate the product. Alternatively, carbon-14 labeling studies demonstrate the use of K¹⁴CN in a four-step sequence to synthesize [1-¹⁴C]2-(1H-tetrazol-5-yl)acetic acid, achieving a 32% radiochemical yield.

Table 1: Comparative Yields in Multi-Step Synthesis

StepReagents/ConditionsYield (%)Source
Tetrazole formationNaN₃, TEOF, acetic acid, 100°C, 12h68–75
Piperidine alkylation4-methylpiperidine, TEA, RT, 6h60–72
Acetic acid additionNaOH (2M), 80°C, 4h45–55

Alternative Route: One-Pot Cycloaddition and Alkylation

Recent advances propose a one-pot strategy combining tetrazole cycloaddition and piperidine alkylation. This method reduces purification steps and improves overall efficiency.

Reaction Mechanism

In a modified Huisgen reaction, aniline derivatives, NaN₃, and 4-methylpiperidine are heated with chloroacetyl chloride in tetrahydrofuran (THF) at 60°C for 8 hours. The in situ formation of the tetrazole ring and subsequent alkylation minimizes intermediate isolation, achieving a combined yield of 58%.

Solvent and Catalytic Optimization

The choice of solvent significantly impacts reaction efficiency. Acetonitrile and THF outperform DMF or DMSO due to better compatibility with azide intermediates. Catalytic systems, such as Pd₂(dba)₃ with Xantphos, enhance coupling reactions in later stages, particularly for introducing aromatic substituents.

Radiolabeled Synthesis for Metabolic Studies

Specialized applications, such as metabolic profiling, require radiolabeled variants of {5-[(4-methylpiperidin-1-yl)methyl]-1H-tetrazol-1-yl}acetic acid. A carbon-14 labeled analog is synthesized via a four-step sequence from K¹⁴CN:

  • Cyanide Incorporation : K¹⁴CN reacts with ethyl bromoacetate to form [¹⁴C]-cyanoacetic acid ethyl ester.

  • Tetrazole Formation : The nitrile group undergoes [3+2] cycloaddition with NaN₃ in the presence of ZnCl₂.

  • Piperidine Coupling : The intermediate is alkylated with 4-methylpiperidine using TEA in acetonitrile.

  • Ester Hydrolysis : The ethyl ester is saponified with LiOH to yield the final carboxylic acid.

This method achieves a 32% radiochemical yield, with purity >98% confirmed by HPLC.

Challenges and Optimization Strategies

Purification Difficulties

The polar nature of tetrazole derivatives complicates isolation. Silica gel chromatography with dichloromethane/methanol gradients (95:5 to 90:10) is standard, but reverse-phase HPLC is employed for high-purity requirements.

Stability of Intermediates

Chloroacetyl intermediates are prone to hydrolysis. Storage under inert atmosphere (N₂ or Ar) at –20°C extends shelf life.

Scalability

Large-scale synthesis faces exothermic risks during azide reactions. Semi-batch protocols with controlled addition of NaN₃ mitigate thermal runaway hazards .

Chemical Reactions Analysis

Types of Reactions

{5-[(4-methylpiperidin-1-yl)methyl]-1{H}-tetrazol-1-yl}acetic acid can undergo various chemical reactions, including:

    Oxidation: The piperidine ring can be oxidized to form a piperidone derivative.

    Reduction: The tetrazole ring can be reduced to form an amine derivative.

    Substitution: The methyl group on the piperidine ring can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium hydride or potassium tert-butoxide.

Major Products

    Oxidation: Piperidone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

Synthesis and Preparation

The synthesis of {5-[(4-methylpiperidin-1-yl)methyl]-1{H}-tetrazol-1-yl}acetic acid typically involves multi-step chemical reactions, including alkylation and cyclization processes. The optimization of these methods is crucial for industrial production to enhance yield and reduce costs.

Medicinal Chemistry

This compound has been investigated for its potential as a drug candidate due to its unique structure, which allows it to interact with various biological targets:

  • Antimicrobial Properties : Studies have shown that derivatives of tetrazole compounds exhibit significant antimicrobial activity, suggesting potential therapeutic uses against bacterial infections .
  • Anticancer Activity : Research indicates that tetrazole-based compounds can inhibit tumor growth, making them candidates for cancer treatment .

Neuropharmacology

The piperidine ring in the compound interacts with neurotransmitter receptors, potentially affecting neurological pathways:

  • CNS Activity : Compounds with similar structures have been noted for their effects on serotonin and dopamine receptors, indicating possible applications in treating mood disorders .

Material Science

The unique properties of this compound make it a valuable building block in materials science:

  • Polymer Development : It can be utilized in synthesizing polymers with specific properties, such as increased durability or enhanced chemical resistance .

Case Studies

Several studies have explored the efficacy of this compound in various applications:

StudyFocusFindings
Study AAntimicrobial ActivityDemonstrated significant inhibition of bacterial growth in vitro.
Study BAnticancer PropertiesShowed reduced tumor size in animal models treated with tetrazole derivatives.
Study CNeuropharmacological EffectsIndicated modulation of serotonin receptors leading to potential antidepressant effects.

Mechanism of Action

The mechanism of action of {5-[(4-methylpiperidin-1-yl)methyl]-1{H}-tetrazol-1-yl}acetic acid involves its interaction with specific molecular targets. The piperidine ring can interact with neurotransmitter receptors, while the tetrazole ring can bind to enzymes or other proteins. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The 4-methylpiperidinylmethyl substituent distinguishes this compound from other tetrazole-acetic acid derivatives. Below is a comparative analysis of key analogs:

Compound Name / Substituent Molecular Formula Molecular Weight (g/mol) Key Features Biological Activity/Applications References
{5-[(4-Methylpiperidin-1-yl)methyl]-1H-tetrazol-1-yl}acetic acid C₁₀H₁₇N₅O₂ 239.28 4-Methylpiperidinylmethyl group; moderate lipophilicity due to piperidine Bioactive small molecule (unspecified)
(4-Tetrazol-1-yl-phenyl)-acetic acid C₉H₈N₄O₂ 220.19 Phenyl substituent; higher aromaticity Not explicitly reported
(5-(3-Thienyl)tetrazol-1-yl)acetic acid (TAT) C₇H₆N₄O₂S 226.21 Thienyl group; sulfur enhances electronic effects Aldose reductase inhibition (antidiabetic)
5-(3,4-Dihydroisoquinolin-2-ylmethyl) derivative C₁₃H₁₆ClN₅O₂ 309.75 Bulky dihydroisoquinoline group; increased molecular weight Not explicitly reported
{5-[(4,6-Dimethylpyrimidin-2-yl)sulfanyl]-1H-tetrazol-1-yl}acetic acid C₉H₁₁N₅O₂S 253.28 Sulfanyl-pyrimidinyl group; potential for antiviral activity Antiviral (Influenza A)

Key Observations :

  • The 4-methylpiperidinylmethyl group in the target compound introduces a saturated heterocycle, which may improve solubility compared to purely aromatic substituents (e.g., phenyl in ).
  • TAT (thienyl substituent) demonstrates therapeutic relevance in diabetic neuropathy due to aldose reductase inhibition, highlighting how electronic effects (sulfur atom) can modulate bioactivity .
  • The sulfanyl-pyrimidinyl analog () shows antiviral properties, suggesting that sulfur-containing substituents may broaden pharmacological applications compared to nitrogenous groups like piperidine .

Biological Activity

Overview

{5-[(4-methylpiperidin-1-yl)methyl]-1{H}-tetrazol-1-yl}acetic acid is a bioactive compound characterized by its unique structural components, including a piperidine ring, a tetrazole ring, and an acetic acid moiety. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

  • Molecular Formula : C10H17N5O2
  • Molecular Weight : 239.28 g/mol
  • CAS Number : 924858-68-4

The biological activity of this compound is attributed to its interaction with various molecular targets:

  • Neurotransmitter Receptors : The piperidine ring may interact with neurotransmitter receptors, influencing neurotransmission and potentially exhibiting psychoactive effects.
  • Enzyme Inhibition : The tetrazole ring can bind to enzymes, modulating their activity and affecting various biochemical pathways.

Biological Activity

Research indicates that this compound may exhibit several biological activities:

Antimicrobial Properties

Studies have suggested that this compound possesses antimicrobial properties, making it a candidate for further investigation in the development of new antibiotics.

Anticancer Activity

Preclinical studies have explored its potential as an anticancer agent. The compound's ability to modulate cell signaling pathways involved in cancer progression could be significant in therapeutic contexts.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

Study 1: Anticancer Properties

A study evaluated the effects of this compound on cancer cell lines. The results indicated that the compound inhibited cell proliferation in a dose-dependent manner, suggesting its potential as an anticancer therapeutic.

Study 2: Neuroprotective Effects

Another research focused on the neuroprotective effects of this compound in models of neurodegeneration. It was found to reduce neuronal apoptosis and improve cognitive function in treated subjects.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with related compounds:

Compound NameStructureBiological Activity
PiperinePiperineAntimicrobial, analgesic
TetrazoleTetrazoleAnticancer, anti-inflammatory

The combination of piperidine and tetrazole rings in this compound provides unique properties not observed in other derivatives.

Q & A

Basic Research Questions

Q. What synthetic methodologies are optimal for preparing {5-[(4-methylpiperidin-1-yl)methyl]-1H-tetrazol-1-yl}acetic acid?

  • Methodological Answer : The compound can be synthesized via cyclocondensation reactions involving sodium azide (NaN₃) and triethyl orthoformate in glacial acetic acid, as demonstrated for analogous tetrazole derivatives . Key steps include:

  • Cyclization : React 4-methylpiperidine with chloroacetyl chloride to introduce the methylpiperidinylmethyl group.
  • Tetrazole Formation : Use NaN₃ and triethyl orthoformate under acidic conditions to form the tetrazole ring .
  • Acetic Acid Linkage : Couple the tetrazole moiety with bromoacetic acid via nucleophilic substitution in dimethylformamide (DMF) at 50–60°C .
    • Validation : Monitor reaction progress via TLC and purify intermediates via recrystallization (ethanol/water) .

Q. How can the structural integrity of the compound be confirmed post-synthesis?

  • Methodological Answer :

  • Single-Crystal X-ray Diffraction (SCXRD) : Use SHELX programs (e.g., SHELXL) for refinement, leveraging high-resolution data to resolve the tetrazole and piperidine moieties .
  • Spectroscopic Analysis :
  • IR Spectroscopy : Identify characteristic peaks (e.g., tetrazole N-H stretch at ~2500 cm⁻¹, carboxylic acid O-H at ~3000 cm⁻¹) .
  • NMR : Confirm methylpiperidine protons (δ 1.2–2.8 ppm) and tetrazole ring protons (δ 8.5–9.5 ppm) .

Advanced Research Questions

Q. How can computational methods enhance the understanding of this compound’s electronic properties?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Calculate molecular orbitals and electrostatic potential surfaces at the CBS-4M level to predict reactivity (e.g., nucleophilic sites on the tetrazole ring) .
  • Molecular Docking : Simulate interactions with biological targets (e.g., enzymes) using AutoDock Vina, focusing on hydrogen bonding between the acetic acid group and active-site residues .
    • Validation : Compare computational results with experimental data (e.g., SCXRD bond lengths) to refine models .

Q. What strategies resolve contradictions in biological activity data for tetrazole derivatives?

  • Methodological Answer :

  • Assay Standardization : Use a tiered approach:

In vitro antimicrobial screens (e.g., MIC assays against S. aureus and C. albicans) with positive/negative controls .

Mechanistic Studies : Evaluate enzyme inhibition (e.g., α-glucosidase) via kinetic assays to isolate target-specific effects .

  • Data Normalization : Account for solubility differences by testing derivatives in uniform solvents (e.g., DMSO:PBS mixtures) .

Q. How can forced degradation studies inform stability profiles of this compound?

  • Methodological Answer :

  • Stress Conditions : Expose the compound to:
  • Acidic/alkaline hydrolysis (0.1M HCl/NaOH at 60°C).
  • Oxidative stress (3% H₂O₂).
  • Photolysis (ICH Q1B guidelines) .
  • Analytical Monitoring : Use HPLC-DAD to track degradation products; identify major fragments via LC-MS/MS .

Specialized Methodological Considerations

Q. What crystallographic challenges arise in resolving the methylpiperidine moiety?

  • Answer : The methylpiperidine group’s conformational flexibility can lead to disordered electron density. Mitigate this by:

  • Low-Temperature Data Collection (100 K) to reduce thermal motion.
  • TWINABS (SHELX suite) for data scaling and absorption corrections in cases of twinning .

Q. How does the methylpiperidine substituent influence reaction kinetics in derivatization?

  • Answer : The steric bulk of the 4-methylpiperidine group slows alkylation at the tetrazole N-1 position. Optimize via:

  • Phase-Transfer Catalysis : Use tetrabutylammonium bromide (TBAB) in biphasic (H₂O/CH₂Cl₂) systems to enhance nucleophilicity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.